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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498 Get Quote

This technical guide provides a detailed overview of the synthetic pathway for Rocastine, a

potent H1 antihistamine. The information is intended for researchers, scientists, and drug

development professionals, offering a comprehensive understanding of the chemical processes

involved in the synthesis of this compound. This document outlines the key precursors, reaction

steps, and experimental details based on established scientific literature.

Introduction to Rocastine
Rocastine is a second-generation H1 receptor antagonist known for its efficacy in treating

allergic rhinitis and other allergic conditions. Its chemical name is 2-[2-

(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. The

therapeutic activity of Rocastine is primarily attributed to its (R)-enantiomer, which exhibits

significantly higher potency than the (S)-isomer[1]. This guide will focus on the synthesis of the

racemic mixture and the enantiomerically pure forms of Rocastine.

Rocastine Synthesis Pathway
The synthesis of Rocastine involves a multi-step process starting from readily available

precursors. The core of the synthesis is the construction of the tricyclic pyrido[3,2-f]-1,4-

oxazepine ring system, followed by the introduction of the dimethylaminoethyl side chain.

Key Precursors
The primary precursors for the synthesis of Rocastine are:
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2-Amino-3-pyridinol

Chloroacetyl chloride

Methylamine

Lawesson's reagent

1-(2-Chloroethyl)pyrrolidine hydrochloride or similar alkylating agents for the side chain

introduction.

Schematic Overview of the Synthesis
The synthesis can be broadly divided into the following key transformations:

Formation of the Lactam Ring: Condensation of 2-amino-3-pyridinol with chloroacetyl

chloride to form the initial lactam.

N-Alkylation: Introduction of the methyl group at the nitrogen of the lactam ring.

Thionation: Conversion of the lactam carbonyl group to a thiocarbonyl group using

Lawesson's reagent.

Side Chain Attachment: Alkylation at the oxazepine nitrogen with the desired

dimethylaminoethyl side chain.

The following diagram illustrates the logical flow of the Rocastine synthesis pathway.

Starting Materials
(e.g., 2-Amino-3-pyridinol) Lactam FormationAcylation N-MethylationAlkylation ThionationLawesson's Reagent Side Chain Introduction Rocastine

(Final Product)
Final Alkylation
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Caption: Logical workflow for the synthesis of Rocastine.
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Experimental Protocols
The following sections provide a generalized experimental protocol for the key steps in the

Rocastine synthesis, based on analogous reactions reported in the literature.

Synthesis of 2-(2-Chloroethyl)-2,3-dihydro-4-
methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione
This intermediate is a crucial precursor for the final introduction of the dimethylamino group. A

similar synthesis is described for an analog, which can be adapted for this specific

intermediate.

Reaction:

To a solution of 2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-

thione in a suitable solvent such as dimethylsulfoxide, add potassium carbonate.

The reaction mixture is stirred at room temperature for a specified period.

The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

The residue is purified by column chromatography to yield the desired product.

Synthesis of Rocastine
The final step involves the reaction of the chloroethyl intermediate with dimethylamine.

Reaction:

The precursor, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-

thione, is dissolved in an excess of dimethylamine, which can also serve as the solvent.

The reaction vessel is sealed and the mixture is stirred at room temperature for several days.

The excess dimethylamine is evaporated.
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The resulting solid residue is taken up in a suitable organic solvent like methylene chloride

and washed with an aqueous base (e.g., 1N NaOH) and water.

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and

concentrated.

The crude product can be further purified by recrystallization or chromatography.

Quantitative Data
The following table summarizes typical yields for reactions analogous to the synthesis of

Rocastine, as reported in the literature. Actual yields for the Rocastine synthesis may vary

depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Typical Yield (%)

Side Chain

Attachment (Azetidine

Analog)

2-(2-chloroethyl)-2,5-

dihydro-4-

methylpyrido[3,2-

f]-1,4-oxazepine-

5(4H)-thione

2-[2-(1-

Azetidinyl)ethyl]-2,3-

dihydro-4-

methylpyrido[3,2-

f]oxazepine-5(4H)-

thione fumarate

31%

Side Chain

Attachment

(Dimethylamine

Analog)

2-(2-chloroethyl)-2,3-

dihydro-4-methyl-7-

nitro-1,4-

benzoxazepine-5(4H)-

thione

2-[2-

(Dimethylamino)ethyl]-

2,3-dihydro-4-methyl-

7-nitro-1,4-

benzoxazepine-5(4H)-

thione

Not specified

Visualization of the Rocastine Synthesis Pathway
The following diagram provides a detailed visualization of the chemical transformations in the

Rocastine synthesis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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